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molecular formula C12H23BrN2OSi B8329727 4-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole

4-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole

Cat. No. B8329727
M. Wt: 319.31 g/mol
InChI Key: ONTKZJVGDOVGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08445510B2

Procedure details

A solution of 4-bromo-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1-methyl-1H-pyrazole (130.0 mg, 0.4258 mmol) in THF (2 mL, 20 mmol) was cooled to −78° C., and 1.5 M of LDA in cyclohexane (0.85 mL, 1.3 mmol) was added. After stirring for 1 h, methyliodide (0.1 mL, 2 mmol) was added slowly, and the mixture was stirred at −78° C. for 1 h. Sat. NH4Cl was added to quench, and the organic solvent was removed in vacuo. The material was extracted with DCM and water, and the organic layer was concentrated in vacuo to afford the title compound as yellow solid. 1H NMR (400 MHz, CD3OD): δ=0.07 (s, 6H), 0.86 (s, 9H), 2.21 (s, 3H), 3.73 (s, 3H), 4.50 (s, 2H).
Name
4-bromo-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1-methyl-1H-pyrazole
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH2:8][O:9][Si:10]([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11])=[N:4][N:5]([CH3:7])[CH:6]=1.[CH2:17]1COCC1.[Li+].CC([N-]C(C)C)C.C1CCCCC1.CI.[NH4+].[Cl-]>>[Br:1][C:2]1[C:3]([CH2:8][O:9][Si:10]([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:11])[CH3:12])=[N:4][N:5]([CH3:7])[C:6]=1[CH3:17] |f:2.3,6.7|

Inputs

Step One
Name
4-bromo-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1-methyl-1H-pyrazole
Quantity
130 mg
Type
reactant
Smiles
BrC=1C(=NN(C1)C)CO[Si](C)(C)C(C)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
0.85 mL
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The material was extracted with DCM and water
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NN(C1C)C)CO[Si](C)(C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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